(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene
Brand Name:
Vulcanchem
CAS No.:
1092-95-1
VCID:
VC20994380
InChI:
InChI=1S/C19H23NO2/c1-20-9-8-19-12-15(22-3)6-7-16(19)18(20)10-13-4-5-14(21-2)11-17(13)19/h4-5,7,11-12,18H,6,8-10H2,1-3H3/t18-,19+/m0/s1
SMILES:
CN1CCC23C=C(CC=C2C1CC4=C3C=C(C=C4)OC)OC
Molecular Formula:
C19H23NO2
Molecular Weight:
297.4 g/mol
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene
CAS No.: 1092-95-1
Cat. No.: VC20994380
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092-95-1 |
|---|---|
| Molecular Formula | C19H23NO2 |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | (1S,9S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene |
| Standard InChI | InChI=1S/C19H23NO2/c1-20-9-8-19-12-15(22-3)6-7-16(19)18(20)10-13-4-5-14(21-2)11-17(13)19/h4-5,7,11-12,18H,6,8-10H2,1-3H3/t18-,19+/m0/s1 |
| Standard InChI Key | RLBBKMNUJUFWPA-RBUKOAKNSA-N |
| Isomeric SMILES | CN1CC[C@@]23C=C(CC=C2[C@@H]1CC4=C3C=C(C=C4)OC)OC |
| SMILES | CN1CCC23C=C(CC=C2C1CC4=C3C=C(C=C4)OC)OC |
| Canonical SMILES | CN1CCC23C=C(CC=C2C1CC4=C3C=C(C=C4)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator